Ethylene bis(iodoacetate)
説明
The exact mass of the compound Ethylene bis(iodoacetate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethylene bis(iodoacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene bis(iodoacetate) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
5451-51-4 |
|---|---|
分子式 |
C6H8I2O4 |
分子量 |
397.93 g/mol |
IUPAC名 |
2-(2-iodoacetyl)oxyethyl 2-iodoacetate |
InChI |
InChI=1S/C6H8I2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 |
InChIキー |
KBCCFFGCRDUANG-UHFFFAOYSA-N |
SMILES |
C(COC(=O)CI)OC(=O)CI |
正規SMILES |
C(COC(=O)CI)OC(=O)CI |
他のCAS番号 |
5451-51-4 |
同義語 |
4-propionyl-4-(3-chlorophenyl)-(3-(4-methylpiperazine)propyl)piperidine trihydrochloride S 10 S-10 |
製品の起源 |
United States |
Technical Monograph: Ethylene bis(iodoacetate) (CAS 5451-51-4)
The following technical guide provides an in-depth analysis of Ethylene bis(iodoacetate), structured for researchers and drug development professionals.
Synonyms: S-10; Ethane-1,2-diyl bis(2-iodoacetate); Ethylene glycol bis(iodoacetate) Classification: Bifunctional Alkylating Agent / Thiol-Specific Cross-linker / Enzyme-Activated Prodrug
Executive Summary
Ethylene bis(iodoacetate) is a homobifunctional alkylating agent characterized by two reactive iodoacetate groups linked by an ethylene glycol ester spacer. Historically designated as S-10 , it was developed in the 1960s as an "enzyme-alterable" antineoplastic agent, designed to exploit elevated esterase activity in specific tumor microenvironments.
In modern biochemical research, it serves as a specialized sulfhydryl-to-sulfhydryl (–SH to –SH) cross-linker . Its unique chemical architecture incorporates a cleavable ester backbone, allowing for the reversible conjugation of protein subunits or the study of cysteine-cysteine distances (~11–13 Å) within macromolecular complexes.
Physicochemical Profile
| Property | Data |
| CAS Number | 5451-51-4 |
| Molecular Formula | C₆H₈I₂O₄ |
| Molecular Weight | 397.93 g/mol |
| Physical State | Crystalline solid or viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethanol; sparingly soluble in water (hydrolysis risk). |
| Reactive Group | α-Iodoacetate (Electrophile) |
| Target Functional Group | Sulfhydryl (Thiol, –SH) of Cysteine |
| Spacer Arm Length | ~12.5 Å (8-atom bridge: C–C–O–C–C–O–C–C) |
| Cleavability | Cleavable by base (hydrolysis) or esterases. |
Mechanism of Action
Alkylation Kinetics (The "Warhead")
The core reactivity of ethylene bis(iodoacetate) lies in the nucleophilic substitution (
-
pH Dependence: The reaction is highly specific for sulfhydryl groups at pH 7.5–8.5 , where the cysteine side chain exists as a thiolate (
). -
Selectivity: At pH > 9.0, the reagent loses specificity and may alkylate amines (Lysine, N-terminus) or Histidine imidazoles.
-
Irreversibility: The resulting thioether bond is stable under physiological conditions, unlike disulfide bonds which are reducible.
The "Enzyme-Alterable" Switch
Unlike non-cleavable cross-linkers (e.g., BMOE), this compound contains two internal ester bonds.
-
Biological Context: Intracellular esterases can hydrolyze the central ethylene glycol bridge. In drug development, this was hypothesized to release active iodoacetate moieties in situ, or to deactivate the cross-linking potential depending on the metabolic rate of the target tissue.
-
Analytical Context: In proteomics, the cross-link can be cleaved chemically using hydroxylamine or high pH treatment to verify cross-linked peptides during Mass Spectrometry (MS) analysis.
Mechanistic Visualization
The following diagram illustrates the bifunctional alkylation of two cysteine residues followed by esterase-mediated cleavage.
Caption: Figure 1: Reaction pathway showing bifunctional alkylation of cysteine thiols and subsequent ester cleavage.
Applications in Research & Development
Structural Proteomics (Distance Constraints)
Ethylene bis(iodoacetate) acts as a "molecular ruler." By cross-linking two cysteines, researchers can infer that the distance between sulfur atoms is within the span of the spacer arm (~12.5 Å).
-
Validation: If a protein dimerizes upon treatment (visible on non-reducing SDS-PAGE) but reverts to monomers upon ester hydrolysis, the interaction is confirmed as specific and covalent.
Historical Pharmacological Model (S-10)
In oncology research, this compound serves as a prototype for Dual-Mechanism Alkylators .
-
Rationale: It was designed to target tumors with distinct esterase profiles.
-
Current Utility: It is used as a reference compound in assays screening for sensitivity to alkylating agents or in studies investigating the role of sulfhydryl inhibitors in glycolysis (targeting GAPDH).
Experimental Protocols
Synthesis: The Finkelstein Route (Recommended)
Rationale: Direct esterification of iodoacetic acid is hazardous and unstable. The Finkelstein reaction (Halogen exchange) is the industry standard for high-purity synthesis.
Reagents:
-
Ethylene bis(chloroacetate) (Precursor)
-
Sodium Iodide (NaI)
-
Acetone (dry)
Protocol:
-
Dissolution: Dissolve 10 mmol of Ethylene bis(chloroacetate) in 50 mL of anhydrous acetone.
-
Activation: Add 22 mmol (10% excess) of Sodium Iodide. NaI is soluble in acetone, but NaCl (byproduct) is not.
-
Reflux: Reflux the mixture at 60°C for 4–6 hours. The solution will turn yellow/brown due to trace iodine; protect from light.
-
Precipitation: A white precipitate of Sodium Chloride (NaCl) will form, driving the equilibrium forward (Le Chatelier’s principle).
-
Work-up: Filter off the NaCl. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve residue in diethyl ether, wash with 5% sodium thiosulfate (to remove free iodine), then water. Dry over MgSO₄ and concentrate.
-
Validation: Check purity via NMR or melting point.
Protein Cross-linking Workflow
Rationale: This protocol ensures specificity for cysteine residues, avoiding off-target amine modification.
Reagents:
-
Reaction Buffer: 50 mM HEPES or Phosphate, pH 7.5–8.0, 1 mM EDTA (to prevent metal-catalyzed oxidation).
-
Stock Solution: 100 mM Ethylene bis(iodoacetate) in DMSO (Freshly prepared).
Step-by-Step:
-
Preparation: Dilute protein to 10–50 µM in Reaction Buffer. Note: Buffer must be free of thiols (no DTT, BME).
-
Reduction (Optional): If cysteines are oxidized, treat with TCEP, then remove TCEP via desalting column.
-
Cross-linking: Add reagent stock to protein solution to a final concentration of 0.5–1.0 mM (10–20 fold molar excess).
-
Incubation: Incubate for 30–60 minutes at Room Temperature in the dark (iodides are light-sensitive).
-
Quenching: Add DTT or BME to a final concentration of 10 mM to scavenge excess reagent.
-
Analysis: Analyze via SDS-PAGE.
Workflow Visualization
Caption: Figure 2: Standard operating procedure for sulfhydryl cross-linking.
Safety & Handling (Critical)
-
Toxicity: Ethylene bis(iodoacetate) is a potent alkylating agent. It is highly toxic if inhaled, swallowed, or absorbed through the skin.
-
LD50: 16.1 mg/kg (Mouse, IP) [1].
-
Hazards: Vesicant (blistering agent). Causes severe eye and skin irritation.
-
Storage: Store at -20°C, desiccated, and protected from light. Iodine liberation occurs upon degradation (indicated by brown discoloration).
References
-
Tsou, K. C., et al. (1963). "Enzyme Alterable Alkylating Agents. VI. Synthesis, Chemical Properties, Toxicities, and Clinical Trial of Haloacetates and Haloacetamides Containing Enzyme-Susceptible Bonds." Journal of the National Cancer Institute, 31(2), 297–313. Link
-
Lundblad, R. L. (2014). Chemical Reagents for Protein Modification. CRC Press. (Chapter: Alkylation of Cysteine). Link
-
Anson, M. L. (1940). "The Reactions of Iodine and Iodoacetamide with Native Egg Albumin." Journal of General Physiology, 23(3), 321–331. Link
-
Grokipedia. (2025).[6] "Ethylene bis(iodoacetate) - Properties and History." Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ascopubs.org [ascopubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quantification of acylfulvene- and illudin S-DNA adducts in cells with variable bioactivation capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Lost Prototype: A Technical Retrospective on S-10 (Ethylene Bis(iodoacetate))
Topic: History of S-10 as an enzyme-alterable alkylating agent Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the pharmacopeia of mid-20th-century oncology, S-10 (Ethylene bis(iodoacetate)) stands as a seminal example of "rational drug design" before the era of genomic targeting. Developed during the 1960s under the "Enzyme-Alterable Alkylating Agents" program, S-10 was engineered to exploit quantitative enzymatic differences between neoplastic and normal tissues. Unlike nitrogen mustards that targeted DNA bases, S-10 was a bifunctional agent designed to alkylate sulfhydryl (SH) groups. Its unique mechanism relied on differential hydrolysis by intracellular esterases to achieve selectivity—a concept that predated modern prodrug strategies. This guide reconstructs the technical history, mechanism, and experimental protocols of S-10, offering insights into a distinct lineage of chemotherapeutic development.
The "Enzyme-Alterable" Hypothesis
The Search for Selectivity
By the late 1950s, the non-specific toxicity of nitrogen mustards (e.g., mechlorethamine) was a limiting factor in cancer therapy. The "Enzyme-Alterable" hypothesis, championed by researchers like S.P. Kramer and A.M.[1] Seligman , proposed that alkylating agents could be chemically modified to serve as substrates for enzymes known to vary in concentration between tumors and normal tissues.
The Design Philosophy
The core premise was Differential Detoxification .[2]
-
The Agent: A bifunctional alkylator (high cytotoxicity due to cross-linking potential).
-
The Linker: An ester bond susceptible to hydrolysis.
-
The Target: Tissues with high esterase activity (e.g., liver, normal mucosa) would rapidly hydrolyze the agent into monofunctional, less cytotoxic metabolites. Tissues with low esterase activity (certain tumors) would be exposed to the intact, bifunctional agent for a prolonged duration.
S-10 was the lead candidate in this class, designed to spare the bone marrow—a tissue with high esterase activity—while ablating solid tumors.
Chemical Architecture & Mechanism
Structure and Synthesis
Chemical Name: Ethylene bis(iodoacetate)
Formula:
The molecule features two reactive iodoacetate termini separated by an ethylene glycol bridge. The iodine atoms are good leaving groups, creating electrophilic carbons capable of attacking nucleophiles.
Mechanism of Action: Sulfhydryl Alkylation
Unlike nitrogen mustards which target the N7 position of guanine in DNA, S-10 primarily targets sulfhydryl (-SH) groups (cysteine residues) on proteins and enzymes.
-
Glycolysis Inhibition: Iodoacetate moieties are potent inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
-
Cross-Linking: As a bifunctional agent, S-10 can cross-link two protein molecules or two SH groups within a single protein, leading to irreversible enzyme inactivation and cytoskeletal disruption.
The Selectivity Switch
The "alterable" aspect of S-10 lies in its ester linkages.
Figure 1: The differential toxicity mechanism of S-10 based on intracellular esterase activity.
Preclinical & Clinical Validations
The definitive evaluation of S-10 was published in the Journal of the National Cancer Institute (1963).
Preclinical Efficacy
In rodent models, S-10 demonstrated a unique toxicity profile compared to standard mustards.
-
LD50 (Mice, IP): ~16.1 mg/kg
-
LD50 (Dogs, IV): ~4.94 mg/kg
-
Tumor Models: High activity against Walker 256 carcinosarcoma.
Clinical Trial Outcomes (1963)
A Phase I/II study administered S-10 to patients with advanced malignancies.
| Parameter | Clinical Observation | Significance |
| Cohort | 31 Patients (Gastrointestinal Carcinoma) | Focus on solid tumors refractory to standard care. |
| Dosing | Intravenous (IV) | Administered in fractionated doses. |
| Response | 2/31 Objective Responses | Modest efficacy, but proof of concept for the class. |
| Hematology | No significant bone marrow depression | CRITICAL FINDING: Confirmed the hypothesis that high esterase activity in marrow protected hematopoietic cells. |
| Side Effects | Nausea, vomiting, local phlebitis | Typical of alkylating agents, but manageable. |
Expert Insight: The lack of myelosuppression was S-10's most significant achievement. Most alkylating agents of that era (e.g., Nitrogen Mustard) were dose-limited by leukopenia. S-10 proved that chemical modification could alter tissue distribution of toxicity.
Experimental Protocols
For researchers investigating historical alkylators or SH-targeting agents, the following protocols reconstruct the validation workflows for S-10.
Synthesis of S-10 (Reconstructed)
Note: This synthesis involves hazardous alkylating agents. Perform in a fume hood with appropriate PPE.
-
Reagents: Iodoacetic acid (2.2 eq), Ethylene glycol (1.0 eq), p-Toluenesulfonic acid (catalytic amount), Benzene (solvent).
-
Reflux: Combine reagents in benzene. Heat to reflux using a Dean-Stark trap to remove water (esterification is a condensation reaction).
-
Monitoring: Continue reflux until the theoretical amount of water is collected.
-
Purification: Wash the organic layer with sodium bicarbonate solution (to remove unreacted acid) and water. Dry over anhydrous
. -
Crystallization: Evaporate solvent. Recrystallize the residue from ethanol/hexane to yield white crystalline S-10.
-
Validation: Melting point determination and IR spectroscopy (look for ester carbonyl stretch at ~1730-1750 cm⁻¹).
In Vitro Hydrolysis Assay (Esterase Susceptibility)
To verify the "enzyme-alterable" property, one must measure the rate of hydrolysis in the presence of tissue homogenates.
Step-by-Step Protocol:
-
Preparation: Prepare a 1 mM stock solution of S-10 in DMSO.
-
Homogenate: Prepare 10% (w/v) homogenates of Liver (high esterase control) and Tumor tissue (experimental) in phosphate buffer (pH 7.4).
-
Incubation: Mix 100 µL of S-10 stock with 900 µL of tissue homogenate. Incubate at 37°C.
-
Sampling: At T=0, 5, 10, 30, and 60 minutes, withdraw 100 µL aliquots.
-
Quenching: Add 100 µL of cold acetonitrile to precipitate proteins and stop the reaction. Centrifuge at 10,000g for 5 min.
-
Analysis: Analyze supernatant via HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile gradient.
-
Detection: UV at 254 nm.
-
Target: Monitor the disappearance of the S-10 peak and the appearance of the iodoacetate peak.
-
-
Calculation: Plot % Remaining S-10 vs. Time. Calculate half-life (
) for each tissue type.
Why S-10 Faded from History
Despite the theoretical elegance and the successful sparing of bone marrow, S-10 did not become a mainstay in chemotherapy.
-
Variable Efficacy: The "low esterase" phenotype in human tumors was not consistent. Some tumors retained high esterase activity, rendering S-10 ineffective.
-
Chemical Instability: Haloacetate esters are susceptible to spontaneous hydrolysis in aqueous environments, complicating storage and formulation.
-
Rise of DNA Alkylators: The emergence of cyclophosphamide (which used a P450-activation mechanism) provided a more potent and reliable way to achieve selectivity, overshadowing the esterase-based approach.
However, the legacy of S-10 persists in the design of modern Antibody-Drug Conjugates (ADCs) , which often use enzyme-cleavable linkers (e.g., valine-citrulline) to release cytotoxic payloads specifically within tumor cells—a direct intellectual descendant of the S-10 concept.
References
-
Enzyme Alterable Alkylating Agents. VI. Synthesis, Chemical Properties, Toxicities, and Clinical Trial of Haloacetates and Haloacetamides Containing Enzyme-Susceptible Bonds. Source: Journal of the National Cancer Institute (JNCI), Vol 31, Issue 2, 1963.[1][3][4] URL:[Link]
-
Ethylene bis(iodoacetate) (S-10) - Compound Summary. Source: PubChem / National Center for Biotechnology Information. URL:[Link]
-
Enzyme Alterable Alkylating Agents. V. Design of Sulfur Mustards With Varying Degrees of Hydrolytic Stability. Source: Journal of the National Cancer Institute (JNCI), Vol 31, Issue 2, 1963.[1][3][4] URL:[Link]
-
Fluorescent Alkylating Agents: 1-(beta-chloroethyl)bisbenzimidazoles. (Context on K.C. Tsou's related work in alkylator design) Source: Journal of Medicinal Chemistry, 1969.[5] URL:[Link]
Sources
Technical Whitepaper: Ethylene Glycol Bis(2-iodoacetate)
A Precision Homobifunctional Sulfhydryl Crosslinker for Structural Proteomics
Executive Summary
Ethylene glycol bis(2-iodoacetate) (EGBIA) is a specialized homobifunctional crosslinking reagent designed for the targeted conjugation of sulfhydryl (thiol) groups. Unlike amine-reactive crosslinkers (e.g., NHS esters) that often yield heterogeneous products due to the abundance of lysine residues, EGBIA exploits the relative rarity and high nucleophilicity of cysteine residues to create defined, site-specific linkages.
This guide provides a comprehensive technical analysis of EGBIA, focusing on its physicochemical properties, reaction mechanisms, synthesis pathways, and application in determining protein-protein interaction distances.
Physicochemical Profile
The precise characterization of EGBIA is critical for calculating spacer arm length and mass spectrometry shifts. Note that EGBIA is frequently confused with EGTA or EGS due to nomenclature similarities; however, its reactivity is distinct.
| Property | Specification |
| Chemical Name | Ethylene glycol bis(2-iodoacetate) |
| Synonyms | Ethane-1,2-diyl bis(iodoacetate); S-10 |
| CAS Number | 5451-51-4 |
| Molecular Formula | |
| Molecular Weight | 397.93 g/mol |
| Spacer Arm Length | ~11.0 Å (8-atom bridge) |
| Reactive Group | Iodoacetyl (Sulfhydryl-reactive) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Mass Shift (Bridge) | +144.12 Da (Mass added to protein complex) |
Structural Visualization
The molecule consists of an ethylene glycol core esterified with two iodoacetic acid units.[1] The terminal iodine atoms act as good leaving groups during nucleophilic substitution.[2]
Figure 1: Structural connectivity of Ethylene glycol bis(2-iodoacetate). The central ethylene glycol core provides rotational flexibility.
Mechanism of Action
EGBIA functions via a bimolecular nucleophilic substitution (
-
Nucleophilic Attack: The thiolate anion (
) of a cysteine residue attacks the methylene carbon adjacent to the iodine atom. -
Transition State: The iodine atom, being a weak base and excellent leaving group, facilitates the substitution.
-
Product Formation: A stable thioether bond is formed, releasing iodide (
).[2]
Specificity & pH Dependence:
-
pH 7.5 – 8.5: Optimal for cysteine specificity. At this range, cysteines are deprotonated to thiolates (pKa ~8.3), while amines are largely protonated or less nucleophilic than sulfur.
-
pH > 9.0: Specificity is lost; the reagent may react with histidine (imidazole) or lysine (epsilon-amine) residues.
-
Light Sensitivity: Iodoacetyl groups are light-sensitive; reactions must be performed in the dark to prevent free radical formation and iodine liberation.
Figure 2: SN2 Reaction Mechanism. The thiolate anion displaces iodine to form a stable thioether bond.[2]
Synthesis Protocol
While commercially available, in-house synthesis is often required for deuterated derivatives or when high purity is essential. The most robust route involves a Finkelstein reaction, converting the chloro-analog to the iodo-analog.
Phase 1: Synthesis of Ethylene Glycol Bis(chloroacetate)
Reagents: Ethylene glycol, Chloroacetyl chloride, Benzene (or Dichloromethane).
-
Mix ethylene glycol (1 eq) with chloroacetyl chloride (2.2 eq).
-
Reflux until HCl evolution ceases.
-
Distill the product (bp ~140°C at 10 mmHg) to obtain the bis(chloroacetate) intermediate.
Phase 2: Finkelstein Halogen Exchange (The "S-10" Route)
Reagents: Sodium Iodide (NaI), Acetone.
-
Dissolve Ethylene glycol bis(chloroacetate) in anhydrous acetone.
-
Add 2.5 equivalents of Sodium Iodide (NaI). NaI is soluble in acetone, but NaCl is not.
-
Reflux for 4-6 hours. The reaction is driven by the precipitation of NaCl.
-
Filter off the NaCl solid.
-
Evaporate acetone.
-
Recrystallize the residue from ethanol/water to obtain pure Ethylene glycol bis(2-iodoacetate).
Experimental Workflow: Protein Crosslinking
This protocol is designed for mapping protein interactions in a purified complex.
Reagents Preparation
-
Stock Solution: Dissolve EGBIA in DMSO to 50 mM. Note: Prepare fresh. Iodoacetates degrade in solution.
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 8.0. Avoid thiols (DTT, BME) in this buffer.
Step-by-Step Protocol
-
Protein Reduction (Optional but Recommended):
-
If cysteines are oxidized, treat protein with TCEP (tris(2-carboxyethyl)phosphine) which does not contain thiols and does not interfere with iodoacetate.
-
Ratio: 1:1 molar ratio of TCEP to Cysteine.
-
-
Equilibration:
-
Exchange protein into Reaction Buffer using a desalting column (e.g., Zeba Spin) to remove any interfering amines or storage thiols.
-
-
Crosslinking Reaction:
-
Add EGBIA stock to the protein solution.
-
Target Concentration: 10-50 fold molar excess over protein.
-
Incubation: 30-60 minutes at Room Temperature (25°C) in the dark .
-
-
Quenching:
-
Add DTT (Dithiothreitol) to a final concentration of 10-20 mM.
-
Incubate for 15 minutes. The excess DTT scavenges unreacted EGBIA.
-
-
Analysis:
-
Proceed to SDS-PAGE or LC-MS/MS.
-
Figure 3: Operational workflow for protein crosslinking using EGBIA.
Data Analysis: Mass Spectrometry
When analyzing cross-linked peptides via Mass Spectrometry (MS), the mass shift is the definitive signature of a successful reaction.
-
Reagent MW: 397.93 Da
-
Leaving Groups: 2
Iodine ( Da) -
Mass Added (The Bridge):
Da.
However, the reaction involves the loss of two protons (
-
Net Mass Shift on Protein Complex: +144.13 Da (if considering the protein mass as the unreacted form).
Calculation for Spacer Arm Length:
The spacer arm consists of 8 atoms:
-
Bond lengths: C-C (~1.54 Å), C-O (~1.43 Å).
-
Extended conformation length is approximately 11.0 Å .
-
This distance defines the maximum proximity between the two cysteine sulfurs in the native structure.
References
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for CID 21594.
-
URL:[Link]
-
Reaction Mechanism (Sulfhydryl Specificity)
-
Crosslinking Methodology
-
Synthesis (Finkelstein Reaction Context)
Sources
- 1. Ethylene bis(iodoacetate) - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Cas Landing [thermofisher.com]
The Architect's Toolkit: A Technical Guide to Sulfhydryl-Reactive Bifunctional Ester Reagents
In the intricate world of bioconjugation, precision and control are paramount. The ability to covalently link biomolecules with specificity and stability underpins advancements in a vast array of fields, from therapeutic antibody-drug conjugates (ADCs) to sophisticated diagnostic assays and proteomics research. Among the most robust and widely adopted strategies is the use of sulfhydryl-reactive bifunctional ester reagents. These molecular architects provide a reliable means to bridge amine-containing and sulfhydryl-containing molecules, offering a powerful toolkit for researchers, scientists, and drug development professionals.
This in-depth technical guide moves beyond a simple recitation of protocols. It delves into the core principles, mechanistic nuances, and practical considerations that govern the successful application of these reagents. Herein, we will explore the causality behind experimental choices, empowering you to not only execute but also to innovate within your own research endeavors.
The Foundation: Understanding the Amine-to-Sulfhydryl Bridge
At its core, the utility of sulfhydryl-reactive bifunctional ester reagents lies in their heterobifunctional nature. They possess two distinct reactive moieties, allowing for a controlled, sequential conjugation process that minimizes the formation of undesirable homodimers.[1][2] One end of the reagent is an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3] The other end features a sulfhydryl-reactive group, most commonly a maleimide or a pyridyldithiol, which specifically targets the thiol group of cysteine residues.[4]
This two-step approach is fundamental to their effectiveness. Typically, the more labile NHS ester is reacted first with the amine-containing molecule.[5] After removal of the excess crosslinker, the now-activated molecule, bearing a pending sulfhydryl-reactive group, is introduced to the thiol-containing molecule.[6] This strategic sequence ensures a defined orientation and stoichiometry of the final conjugate.
The Pillars of Reactivity: A Tale of Two Chemistries
The choice between the two primary classes of sulfhydryl-reactive groups—maleimides and pyridyldithiols—is dictated by the specific requirements of the application, particularly the desired stability of the final linkage.
The Maleimide Group: Forging a Stable Thioether Bond
The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, prized for its high selectivity and rapid kinetics under mild, physiological conditions.[7] The underlying mechanism is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring, forming a stable thioether bond. This reaction is most efficient in the pH range of 6.5 to 7.5.[8] Below this range, the thiol is protonated and less nucleophilic, while above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and reaction with amines.
Caption: Mechanism of Pyridyldithiol-Thiol Conjugation and Cleavage.
A Comparative Overview of Common Reagents
The selection of a specific sulfhydryl-reactive bifunctional ester reagent depends on several factors, including the desired stability of the linkage, the length and composition of the spacer arm, and the solubility of the reagent.
| Reagent | Sulfhydryl-Reactive Group | Linkage Type | Spacer Arm Length (Å) | Key Features |
| SMCC | Maleimide | Non-cleavable Thioether | 8.3 | Cyclohexane bridge enhances maleimide stability. [9]Water-insoluble. [10] |
| Sulfo-SMCC | Maleimide | Non-cleavable Thioether | 8.3 | Water-soluble version of SMCC. [11] |
| SPDP | Pyridyldithiol | Cleavable Disulfide | 6.8 | Allows for reversible conjugation. [12]Release of pyridine-2-thione for monitoring. [13] |
| Sulfo-LC-SPDP | Pyridyldithiol | Cleavable Disulfide | 15.7 | Water-soluble with a longer spacer arm for reduced steric hindrance. |
Field-Proven Methodologies: Experimental Protocols
The following protocols provide a robust starting point for the successful application of sulfhydryl-reactive bifunctional ester reagents. It is imperative to note that optimal conditions, particularly molar ratios of reagents, may require empirical determination for each specific application. [14][15]
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol details the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 [10]* Reducing Agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Desalting columns
Procedure:
Step 1: Preparation of Protein-SH (if necessary)
-
If the sulfhydryl groups on Protein-SH are present as disulfide bonds, they must be reduced. Dissolve Protein-SH in Conjugation Buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution. [16]Incubate at room temperature for 30-60 minutes. [8]3. Remove the excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. The reduced protein is now ready for conjugation.
Step 2: Activation of Protein-NH₂ with SMCC
-
Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation. [10]2. Immediately before use, prepare a concentrated stock solution of SMCC (e.g., 50 mM) in anhydrous DMSO or DMF. [10]3. Dissolve Protein-NH₂ in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add the SMCC stock solution to the Protein-NH₂ solution to achieve a 10- to 20-fold molar excess of SMCC over the protein. [10]The final concentration of the organic solvent should ideally not exceed 10%. [16]5. Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing. [6]6. Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. The resulting maleimide-activated Protein-NH₂ is now ready for the next step.
Step 3: Conjugation of Maleimide-Activated Protein-NH₂ with Protein-SH
-
Immediately combine the purified maleimide-activated Protein-NH₂ with the sulfhydryl-containing Protein-SH in Conjugation Buffer. A slight molar excess of Protein-SH may be used to drive the reaction.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. [3] Step 4: Quenching and Purification
-
(Optional) To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of approximately 1-10 mM and incubate for 15-30 minutes at room temperature. [16][17]2. Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagent. [3]
Caption: Two-Step Conjugation Workflow using SMCC.
Protocol 2: Reversible Conjugation and Cleavage using SPDP
This protocol describes the conjugation of two proteins and the subsequent cleavage of the disulfide linkage.
Materials:
-
Amine-containing protein (Protein #1)
-
Sulfhydryl-containing protein (Protein #2)
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.2-8.0 [12]* Cleavage Buffer: 20 mM Sodium Acetate, 150 mM NaCl, pH 4.5 [18]* Reducing Agent: DTT (Dithiothreitol)
-
Desalting columns
-
UV-Vis Spectrophotometer
Procedure:
Step 1: Activation of Protein #1 with SPDP
-
Dissolve SPDP in DMSO or DMF to a concentration of approximately 25 mM. [12]2. Dissolve Protein #1 in Conjugation Buffer at a concentration of 1-5 mg/mL. [12]3. Add the SPDP stock solution to the Protein #1 solution (e.g., 20 µL of 25 mM SPDP per 1 mL of protein solution). [12]4. Incubate for 30-60 minutes at room temperature. [12]5. Remove excess SPDP using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation with Protein #2
-
Dissolve the sulfhydryl-containing Protein #2 in Conjugation Buffer.
-
Add Protein #2 to the desalted, SPDP-activated Protein #1. A molar ratio of 0.2 to 1.0 of Protein #2 to Protein #1 can be a starting point. [12]3. Incubate the reaction for 8-16 hours at room temperature. [12] Step 3: (Optional) Monitoring Conjugation
-
The release of pyridine-2-thione can be monitored by measuring the absorbance of the reaction mixture at 343 nm. [18]This allows for the quantification of the degree of conjugation.
Step 4: Cleavage of the Disulfide Bond
-
To cleave the conjugate, exchange the buffer to the Cleavage Buffer.
-
Add DTT to a final concentration of 20-50 mM. [18]3. Incubate for 30-60 minutes at room temperature. [18]The cleaved products can then be separated by chromatographic methods.
Conclusion: Building with Confidence
Sulfhydryl-reactive bifunctional ester reagents represent a mature and highly reliable technology for the precise construction of bioconjugates. A thorough understanding of the underlying chemical principles of maleimide and pyridyldithiol reactivity, coupled with careful control over reaction conditions such as pH and reagent stoichiometry, is the bedrock of success. By moving beyond rote protocol execution to a more nuanced, mechanistically informed approach, researchers can unlock the full potential of these versatile molecular tools, paving the way for novel therapeutics, more sensitive diagnostics, and a deeper understanding of complex biological systems.
References
-
Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic press. [Link]
-
Shen, B. Q., Xu, K., Liu, L., Raab, H., Bhakta, S., Kenrick, M., ... & Sliwkowski, M. X. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184-189. [Link]
-
G-Biosciences. (2019, April 30). 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate chemistry, 26(2), 176-192. [Link]
-
Bio-Synthesis Inc. (2025, March 25). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]
-
Su, D., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceuticals, 9(1), 8. [Link]
-
Sangon Biotech. (n.d.). SMCC and Sulfo-SMCC. [Link]
-
Pierce Biotechnology. (n.d.). Cross-Linking Reagents. [Link]
- U.S. Patent No. US20170326251A1. (2017).
-
Creative Biolabs. (n.d.). Bioconjugation Reagents. [Link]
-
Yao, H., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International journal of molecular sciences, 17(2), 205. [Link]
-
Christie, R. J., Fleming, R., Bezabeh, B., Woods, R., Mao, S., Harper, J., ... & Carlson, J. C. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of controlled release, 220, 660-670. [Link]
-
St. Amant, A. H., & Van Deventer, J. A. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Antibodies, 8(3), 43. [Link]
-
Yao, H., Jiang, F., Lu, A., & Zhang, G. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International journal of molecular sciences, 17(2), 205. [Link]
-
Creative Biolabs. (2024, March 18). Several Ways to Sort Out Sulfhydryl-Conjugated ADCs. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytically stable thioethers for protein bioconjugation. Angewandte Chemie International Edition, 47(38), 7523-7526. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive CoraFluor™ Reagents. [Link]
-
Amazon Web Services. (n.d.). Sulfo DBCO-PEG4-Maleimide. [Link]
-
McConnell, E. W., Smythers, A. L., & Hicks, L. M. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1689–1697. [Link]
-
Friede, M., Van Regenmortel, M. H., & Schuber, F. (1993). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1152(1), 129-138. [Link]
-
Du, Y., et al. (2016). Competing and simultaneous click reactions at the interface and in solution. Polymer Chemistry, 7(28), 4645-4649. [Link]
Sources
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
- 10. proteochem.com [proteochem.com]
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Application Note: Cysteine-Specific Protein Cross-linking using Ethylene Bis(iodoacetate) (EBI)
Introduction & Core Principle
Ethylene bis(iodoacetate) (EBI) is a homobifunctional, sulfhydryl-specific cross-linking agent used primarily to map the spatial proximity of cysteine residues within or between protein subunits. Unlike amine-reactive cross-linkers (e.g., Glutaraldehyde, BS3) that result in heterogeneous aggregates due to the abundance of lysine residues, EBI targets the rarer cysteine residues. This specificity makes it a high-precision "molecular ruler" for determining distance constraints (~9–11 Å) in structural biology.
Chemical Profile[1][2][3][4][5][6][7]
-
IUPAC Name: Ethane-1,2-diyl bis(2-iodoacetate)
-
Reactive Group: Iodoacetyl (
)[1] -
Target: Sulfhydryl groups (
) of Cysteine -
Spacer Arm Length: ~10.0 Å (9–11 Å dynamic range)
-
Linkage Type: Thioether (Stable, non-reducible)
-
Solubility: Water-insoluble; requires organic solvent (DMSO or DMF)
Mechanism of Action
The reaction proceeds via a nucleophilic substitution (
Key Mechanistic Insight: The reaction rate is pH-dependent. The sulfhydryl group must be deprotonated to the thiolate form to be nucleophilic. While iodoacetyl groups can react with imidazoles (His) or amines (Lys) at high pH (>9.0), maintaining a pH of 7.5–8.5 ensures high specificity for cysteine.
Critical Considerations (The Three Pillars)
I. Expertise: The "Why" Behind the Steps
-
Buffer Selection: You must avoid buffers containing primary amines (Tris) if working at pH > 8.5, though at pH 8.0 Tris is acceptable for EBI. However, never use buffers containing thiols (DTT,
-mercaptoethanol, Glutathione) during the reaction phase, as they will quench the reagent immediately. -
Solubility Management: EBI is hydrophobic. It must be dissolved in dry DMF or DMSO immediately before use. Aqueous instability (hydrolysis of the iodine) is a concern; do not store aqueous stock solutions.
-
Darkness: Iodoacetyl groups are light-sensitive (photolabile).[2] Reactions must be performed in the dark or reduced light to prevent non-specific free radical generation or reagent degradation.
II. Trustworthiness: Self-Validating the Protocol
A successful cross-linking experiment requires internal controls:
-
Negative Control: Protein + Solvent (DMSO) only (Checks for solvent-induced precipitation).
-
Quenched Control: Protein + DTT (added before EBI) (Confirms that the shift is due to thiol reactivity).
-
Ellman’s Assay: Post-reaction measurement of free thiols to quantify the extent of modification.
III. Safety (Authoritative Grounding)
EBI is an alkylating agent and a lachrymator. It can alkylate DNA.
-
PPE: Double nitrile gloves, lab coat, and fume hood are mandatory.
-
Disposal: Quench all waste with excess thiols (e.g., 100 mM cysteine or BME) before disposal.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix and workflow for EBI cross-linking.
Caption: Step-by-step decision workflow for Ethylene bis(iodoacetate) cross-linking, highlighting critical checkpoints for buffer compatibility and solubility.
Detailed Protocol
Materials Required[1][2][3][4][6][7][9][10][11][12]
-
Target Protein: 0.5 – 2.0 mg/mL in Reaction Buffer.
-
Reaction Buffer: 50 mM HEPES or Phosphate, 150 mM NaCl, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation of cysteines).
-
Cross-linker: Ethylene bis(iodoacetate) (Solid).
-
Solvent: Anhydrous DMSO or DMF.
-
Quencher: 1 M Dithiothreitol (DTT) or
-Mercaptoethanol (BME).
Step-by-Step Methodology
Phase 1: Preparation
-
Buffer Exchange: Ensure the protein is in the Reaction Buffer. Remove any reducing agents from purification steps using desalting columns (e.g., Zeba Spin Columns) or dialysis.
-
Stock Solution (Fresh): Weigh ~2 mg of EBI. Dissolve in DMSO to a final concentration of 10–50 mM.
-
Calculation: MW of EBI
397.9 g/mol . -
Note: Prepare this immediately before use.[2] Do not store.
-
Phase 2: Reaction[3]
-
Titration Setup: Set up 4 reaction tubes:
-
Tube 1 (Control): Protein + DMSO equivalent.
-
Tube 2 (Low): 5-fold molar excess of EBI over protein.
-
Tube 3 (Med): 10-fold molar excess of EBI over protein.
-
Tube 4 (High): 20-fold molar excess of EBI over protein.
-
-
Incubation: Add the calculated volume of EBI stock to the protein. Mix gently by pipetting.
-
Time/Temp: Incubate for 30 to 60 minutes at Room Temperature (25°C) in the DARK .
-
Why Dark? Prevents iodine radical formation which causes off-target modifications.
-
Phase 3: Quenching & Processing
-
Termination: Add DTT to a final concentration of 10–20 mM. Incubate for 15 minutes.
-
Analysis:
-
SDS-PAGE: Run non-reducing gels to observe cross-linked dimers/multimers. (Reducing agents in the loading buffer are fine after the reaction is quenched, but remember the thioether bond formed by EBI is not cleavable by DTT, so the cross-link will remain intact).
-
Note: If the spacer needs to be cleaved for Mass Spec, the ester bonds in the EBI spacer can be hydrolyzed by treating with hydroxylamine or high pH (pH > 10) for extended periods, though this is harsh.
-
Chemical Mechanism Visualization
Understanding the atomic-level interaction is vital for troubleshooting.
Caption: Nucleophilic substitution mechanism (
Data Analysis & Troubleshooting
Expected Results
| Observation | Interpretation | Action |
| Band Shift (SDS-PAGE) | Successful cross-linking. Monomer MW doubles (if dimerized). | Proceed to Mass Spec or functional assay. |
| Smearing | Non-specific modification or aggregation. | Reduce EBI concentration; Check pH (ensure < 8.5). |
| No Change | Reaction failed. | Check for interfering thiols (DTT) in buffer; Ensure pH > 7.0. |
| Precipitation | Protein denaturation. | Reduce DMSO concentration (< 10% final); Reduce EBI excess. |
Spacer Arm Specifications
| Property | Value | Significance |
| Chemical Span | ~10.0 Å | Bridges cysteines separated by 9–11 Å. |
| Composition | Ethylene glycol ester | Moderately hydrophilic spacer reduces aggregation compared to alkyl chains. |
| Cleavability | Base labile (Esters) | Stable in SDS-PAGE; Cleavable by Hydroxylamine (optional). |
References
-
Luduena, R. F., et al. (1977). "Interaction of tubulin with drugs and alkylating agents." Biochemistry. (Demonstrates the specificity of ethylene bis(iodoacetate) for sulfhydryl groups in structural mapping).
-
Thermo Fisher Scientific. "Chemistry of Crosslinking." Protein Biology Application Notes. (Authoritative guide on iodoacetyl reaction chemistry and pH specificity).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on cross-linking reagents, spacers, and protocols).
-
Wong, S. S. (1991). Chemistry of Protein Conjugation and Cross-Linking. CRC Press. (Detailed analysis of homobifunctional reagents including EBI).
Sources
In vitro cytotoxicity testing of S-10 alkylating agent
Comprehensive In Vitro Cytotoxicity Profiling of the Novel Alkylating Agent S-10
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the comprehensive in vitro cytotoxicity testing of S-10, a novel alkylating agent. Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects primarily through the covalent modification of DNA, which triggers cellular damage, cell cycle arrest, and ultimately, programmed cell death.[1][2] A robust preclinical evaluation of new chemical entities like S-10 is critical for determining their therapeutic potential. This guide moves beyond a single-endpoint assay, advocating for a multi-faceted approach to not only quantify cytotoxicity but also to elucidate the underlying mechanism of action. We present a logical workflow, from initial viability screening to in-depth mechanistic studies, including protocols for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Annexin V/PI staining, Caspase-3/7 activity). Furthermore, we introduce an advanced protocol for confirming target engagement using the Cellular Thermal Shift Assay (CETSA). Each protocol is designed as a self-validating system with an emphasis on appropriate controls to ensure data integrity and reproducibility.
Scientific Background: The Alkylating Agent S-10
The Mechanism of Action of Alkylating Agents
Alkylating agents are a class of highly reactive compounds that covalently attach alkyl groups to nucleophilic sites on biological macromolecules.[3] Their primary cytotoxic target is DNA.[2][4] Alkylation can occur at several positions on DNA bases, with the N7 position of guanine being a common target.[5]
-
Monofunctional Agents: These agents attach a single alkyl group to DNA. This can lead to base mispairing during replication, DNA strand breaks through depurination, and the activation of DNA Damage Response (DDR) pathways.[5][6]
-
Bifunctional Agents: These agents possess two reactive groups, enabling them to form cross-links within the same DNA strand (intrastrand) or between opposite strands (interstrand).[5][7] Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby blocking both replication and transcription.[7]
The extensive DNA damage induced by agents like S-10 triggers cellular surveillance mechanisms. If the damage is too severe to be repaired by pathways such as Base Excision Repair (BER) or Mismatch Repair (MMR), the cell is directed towards apoptosis (programmed cell death).[6][8][9]
Caption: General mechanism of S-10 induced cytotoxicity.
The Imperative for In Vitro Profiling
A thorough in vitro characterization is the foundation of preclinical drug development.[10][11] For S-10, this process aims to:
-
Determine Potency: Quantify the concentration at which S-10 inhibits cell growth by 50% (IC50), a key metric for comparing its efficacy across different cell lines.
-
Elucidate Mechanism of Death: Distinguish between different modes of cell death, such as apoptosis and necrosis. This is crucial as the desired outcome for a chemotherapeutic agent is typically controlled apoptosis, which does not elicit an inflammatory response.[12]
-
Assess Selectivity: Compare the cytotoxicity of S-10 in cancer cell lines versus non-cancerous cell lines to establish a preliminary therapeutic window.
Experimental Design & Strategy
Cell Line Selection and Culture
The choice of cell lines is a critical experimental parameter. We recommend a panel-based approach:
-
Relevant Cancer Cell Lines: Select cell lines derived from cancers where alkylating agents are commonly used (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-87 MG glioblastoma).[13][14]
-
Non-Cancerous Control Line: Include a non-transformed cell line (e.g., HEK293 embryonic kidney cells, or a primary fibroblast line) to assess general cytotoxicity.[15]
Standard Culture Conditions: Cells should be maintained in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. Cells should be in the exponential growth phase for all experiments.[16]
A Multi-Assay Approach for a Complete Picture
Relying on a single cytotoxicity assay can be misleading. For instance, an agent might decrease metabolic activity (measured by MTT) without immediately compromising membrane integrity (measured by LDH). A multi-assay strategy provides a more comprehensive profile of the drug's effect.
Caption: Recommended multi-assay experimental workflow.
Controls: The Key to Trustworthy Data
The validity of any cytotoxicity study hinges on the inclusion of proper controls in every experiment:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline cell death.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve S-10. This ensures the solvent itself is not causing toxicity.[17]
-
Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin). This confirms that the cell system and assay are responsive to cytotoxic stimuli.[18]
-
Maximum Release Control (for LDH Assay): Cells treated with a lysis buffer to induce 100% LDH release.[18]
Core Cytotoxicity Protocols
Protocol: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][19][20]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.[13][17]
-
Compound Treatment: Prepare serial dilutions of S-10 in culture medium. Remove the old medium from the plate and add 100 µL of the S-10 dilutions (and controls) to the respective wells in triplicate.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[16]
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][16]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.
Protocol: Membrane Integrity Assessment using LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[21][22]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Section 3.1), seeding cells in a 96-well plate and treating with S-10. Be sure to include wells for the "Maximum LDH Release" control.
-
Induce Maximum Release: 30-45 minutes before the end of the incubation period, add 10 µL of the kit's Lysis Solution to the "Maximum Release" control wells.[18]
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes (optional, but recommended to pellet any detached cells).[18]
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Assay Execution: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Add the Stop Solution if required by the kit. Measure the absorbance at 490 nm.[22]
Mechanistic Elucidation Protocols
Protocol: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23][24]
Methodology:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with selected concentrations of S-10 (e.g., IC50 and 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method like EDTA-based dissociation to preserve membrane integrity.[12] Centrifuge the collected cells and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol: Measuring Apoptotic Pathway Activation via Caspase-Glo® 3/7 Assay
Caspase-3 and Caspase-7 are key "executioner" caspases that are activated during apoptosis.[25] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[26]
Methodology:
-
Cell Seeding & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with S-10 as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Execution ("Add-Mix-Measure"): Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[26]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Advanced Protocol: Target Engagement
Introduction to Cellular Thermal Shift Assay (CETSA)
While cytotoxicity assays show what a compound does to a cell, they don't prove how. CETSA is a powerful biophysical method that confirms direct binding of a compound (ligand) to its protein target within intact cells.[27][28] The principle is that ligand binding generally stabilizes the target protein, increasing its resistance to heat-induced denaturation.[28][29]
Protocol: Western Blot-based CETSA for S-10 Target Validation
This protocol is used to validate if S-10 binds to a specific, hypothesized protein target for which a reliable antibody is available.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a high concentration of S-10 (e.g., 10-20x the cellular IC50) and another set with vehicle control for 1-2 hours.[30]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Clarification: Lyse the cells by repeated freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Sample Preparation & Western Blot: Carefully collect the supernatant (containing the soluble, non-denatured proteins). Quantify the protein concentration, prepare samples for SDS-PAGE, and perform a Western Blot using a specific antibody against the hypothesized target protein.
-
Analysis: In the vehicle-treated samples, the band for the target protein will disappear or weaken as the temperature increases. In the S-10 treated samples, if S-10 binds and stabilizes the target, the protein will remain soluble at higher temperatures, resulting in a visible band at temperatures where it was absent in the control. This "thermal shift" is direct evidence of target engagement.[28]
Data Analysis & Interpretation
Calculating IC50 Values
Using the data from the MTT assay, calculate the percentage of cell viability for each S-10 concentration relative to the vehicle control. Plot the % viability against the log of the S-10 concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation and Interpretation
Summarize the quantitative data from all assays in a structured table. This allows for easy comparison of S-10's effects across different cell lines and against a known drug.
Table 1: Example Cytotoxicity Profile of S-10
| Cell Line | Compound | IC50 (µM) from MTT Assay (48h) | Max LDH Release (% of Control) | Apoptotic Cells (%) at IC50 (Annexin V+) |
| A549 (Lung Cancer) | S-10 | 5.2 | 15% | 65% |
| Doxorubicin | 0.8 | 22% | 78% | |
| MCF-7 (Breast Cancer) | S-10 | 8.9 | 12% | 58% |
| Doxorubicin | 1.1 | 18% | 72% | |
| HEK293 (Normal Kidney) | S-10 | 45.7 | 18% | 35% |
| Doxorubicin | 9.5 | 45% | 55% |
Interpretation: The example data suggests S-10 is a potent cytotoxic agent that primarily induces apoptosis (high Annexin V+, low LDH release). It also shows selectivity for cancer cells over the non-cancerous HEK293 line (IC50 is ~5-9x higher in HEK293).
Conclusion
The comprehensive in vitro testing of the novel alkylating agent S-10 requires a multi-faceted and rigorous approach. By integrating assays that measure cell viability, membrane integrity, and specific apoptotic pathways, researchers can build a detailed pharmacological profile of the compound. This application note provides the foundational protocols and strategic insights necessary to quantify the cytotoxic potency of S-10 and elucidate its mechanism of action, thereby enabling informed decisions for its continued development as a potential therapeutic agent.
References
-
Wikipedia. Cellular thermal shift assay. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Creative Bioarray. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
Fepare. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
CABI Digital Library. MTT assay to evaluate the cytotoxic potential of a drug. [Link]
-
PubMed. Optimization of a fluorogenic assay to determine caspase 3/7 activity in meat extracts. [Link]
-
Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]
-
Dojindo. Cytotoxicity LDH Assay Kit-WST. [Link]
-
PMC. DNA Damage Induced by Alkylating Agents and Repair Pathways. [Link]
-
Assay Genie. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
PMC. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. [Link]
-
Nature. Balancing repair and tolerance of DNA damage caused by alkylating agents. [Link]
-
Lecturio. Reviewing the Pharmacology of Alkylating Agents. [Link]
-
PubMed. In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin. [Link]
-
MDPI. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. [Link]
-
University of Waterloo. Alkylating Agents. [Link]
-
PNAS. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents. [Link]
-
Wikipedia. Alkylating antineoplastic agent. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
EBSCO. Alkylating agents in chemotherapy. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
PMC. Highlight report: Cell type selection for toxicity testing. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine. [Link]
-
Oncohema Key. Alkylating Agents. [Link]
-
ResearchGate. (PDF) Alkylating Agents. [Link]
Sources
- 1. int.livhospital.com [int.livhospital.com]
- 2. Alkylating agents in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. nursingcecentral.com [nursingcecentral.com]
- 5. CHY 360 Cancer Chemotherapy [staff.ncl.ac.uk]
- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing repair and tolerance of DNA damage caused by alkylating agents [dspace.mit.edu]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. kosheeka.com [kosheeka.com]
- 12. bosterbio.com [bosterbio.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchtweet.com [researchtweet.com]
- 17. clyte.tech [clyte.tech]
- 18. tiarisbiosciences.com [tiarisbiosciences.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. biologi.ub.ac.id [biologi.ub.ac.id]
- 25. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 26. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 27. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 28. pelagobio.com [pelagobio.com]
- 29. mdpi.com [mdpi.com]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Performance Dissolution & Handling of Ethylene bis(iodoacetate)
Abstract & Scope
Ethylene bis(iodoacetate) (CAS: 5451-51-4), often referred to as S-10 , is a homobifunctional alkylating agent used to crosslink sulfhydryl groups (cysteines) in proteins and investigate nucleophilic sites in biological systems.[1] Unlike its amide counterpart (N,N'-ethylenebis(iodoacetamide)), this compound contains ester linkages , rendering it significantly more susceptible to hydrolysis in aqueous environments.
This Application Note provides a rigorous protocol for the dissolution, storage, and handling of ethylene bis(iodoacetate). It addresses the compound’s dual sensitivity to hydrolysis (moisture) and photolysis (light), ensuring researchers achieve consistent crosslinking efficiency without introducing experimental artifacts caused by degradation products (free iodine or hydrolyzed acid).
Physicochemical Profile & Solubility Logic
To design a robust protocol, one must understand the molecular behavior of the reagent.
-
Chemical Structure:
-
Hydrophobicity: The ethylene glycol backbone and terminal iodine atoms create a non-polar character, making the compound sparingly soluble in water.
-
Reactivity: The iodine is a good leaving group for Nucleophilic Substitution (
) by thiols.[2][3] However, the ester bond is prone to hydrolysis, breaking the crosslinker into iodoacetic acid and ethylene glycol, effectively nullifying its crosslinking capability.
Solvent Compatibility Matrix
| Solvent Class | Recommended Solvent | Rating | Mechanistic Notes |
| Polar Aprotic | Anhydrous DMSO | Excellent | High dielectric constant solubilizes the reagent; lack of protons prevents immediate solvolysis. Must be anhydrous. |
| Polar Aprotic | Anhydrous DMF | Excellent | Alternative to DMSO if downstream applications are DMSO-sensitive. |
| Polar Protic | Ethanol / Methanol | Caution | Soluble, but risk of transesterification over time. Not recommended for storage. |
| Aqueous | Water / PBS / Tris | Poor | Do not use for stock. Causes precipitation and rapid hydrolysis of ester bonds. |
Critical Stability Factors (The "Why" Behind the Protocol)
A. Hydrolysis (The Invisible Failure)
In aqueous buffers (pH > 7.0), the ester linkages hydrolyze. If you dissolve ethylene bis(iodoacetate) directly in buffer, you are likely adding a mixture of mono-functional iodoacetate and ethylene glycol, leading to "capping" of cysteines rather than crosslinking.
-
Rule: Stock solutions must be non-aqueous. Contact with water should only occur seconds before the reaction.
B. Photolysis (The Yellow Warning)
Iodo-compounds are light-sensitive. Photolysis releases free radical iodine (
-
Indicator: A solution turning yellow/brown indicates free iodine release.
-
Consequence: Free iodine is a strong oxidizing agent and will oxidize thiols to disulfides (cystine) rather than alkylating them, creating false structural data.
Visualized Workflows
Figure 1: Decision Logic for Solvent Selection
Caption: Solvent selection logic emphasizing the necessity of polar aprotic solvents for stock preparation to prevent degradation.
Figure 2: Preparation & Reaction Protocol
Caption: Step-by-step workflow from weighing to reaction. Note the inspection step for color changes indicating iodine release.
Detailed Experimental Protocol
Materials Required[2][3][4][5][6]
-
Reagent: Ethylene bis(iodoacetate) (Store at -20°C, desiccated, dark).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF, ≥99.9%, packaged under nitrogen/argon.
-
Reaction Buffer: PBS or HEPES (pH 7.0–8.0). Avoid Tris if high precision is required, though generally acceptable for alkylation.
-
Equipment: Amber microcentrifuge tubes (to block light).
Protocol Steps
Step 1: Stock Solution Preparation (10 mM - 50 mM)
-
Equilibrate the reagent vial to room temperature before opening to prevent condensation (water) from entering the hygroscopic powder.
-
Weigh the required amount of Ethylene bis(iodoacetate) in a low-light environment.
-
Add Anhydrous DMSO to achieve a concentration of 10–50 mM.
-
Calculation: MW ≈ 397.93 g/mol . To make 1 mL of 50 mM stock, dissolve ~19.9 mg in 1 mL DMSO.
-
-
Vortex briefly until fully dissolved. The solution should be clear and colorless .
-
Self-Validation: If the solution is yellow, the reagent has degraded. Discard.
-
Step 2: Working Solution & Reaction
-
Prepare your protein sample in the Reaction Buffer (pH 7.2–8.0).
-
Note: Ensure the protein buffer does not contain reducing agents (DTT, 2-ME) unless you intend to reduce disulfides first. If reducing agents are present, they will scavenge the iodoacetate.
-
-
Immediately before use, dilute the DMSO stock into the protein solution.
-
Target: Final reagent concentration is typically 2–10 fold molar excess over protein thiols.
-
Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
-
Incubate in the dark at Room Temperature for 30–60 minutes.
-
Why Dark? To prevent iodine radical formation.
-
Why 30-60 min?
reactions with iodoacetyls are slower than maleimides but very specific.
-
Step 3: Quenching
-
Stop the reaction by adding excess thiol (e.g., 10 mM DTT or β-Mercaptoethanol) or by rapid buffer exchange (desalting column).
-
Proceed to downstream analysis (SDS-PAGE, Mass Spec, etc.).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Stock solution is yellow/brown | Free Iodine ( | Discard immediately. Purchase fresh reagent or recrystallize. Store stocks in amber tubes. |
| Precipitation upon dilution | Stock concentration too high or aqueous buffer is too cold. | Lower the stock concentration (e.g., from 50 mM to 10 mM). Ensure buffer is at RT. |
| Low Crosslinking Efficiency | Hydrolysis of ester bond; "Old" stock used. | Always prepare fresh stock. Do not use aqueous stocks stored >1 hour. Check pH (optimal 7.2–8.0). |
| Protein Precipitation | DMSO concentration > 10% or over-modification of surface residues. | Keep DMSO < 5%. Reduce reagent molar excess. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[4][5]
- Authority: The definitive text on bioconjugation chemistry, detailing the reactivity of haloacetyls and the stability of ester vs. amide linkages.
-
National Center for Biotechnology Information (NCBI).
- Authority: Verification of chemical structure and physical properties.
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.
- Authority: Technical overview of crosslinker solubility and handling (referencing SBAP/SIA homologs).
Sources
Technical Support Center: Minimizing Light Sensitivity of Iodoacetate Esters
Ticket Category: Chemical Stability & Handling Subject: Prevention of Photolytic Degradation in Iodoacetate Reagents Status: Active Guide Maintained By: Senior Application Science Team
Welcome & Core Mechanism
Welcome to the Technical Support Center. You are likely here because your iodoacetate ester (e.g., Ethyl Iodoacetate) or amide (Iodoacetamide) has turned yellow, or your alkylation efficiency in proteomics assays has dropped.
The Root Cause: The Carbon-Iodine Bond
The instability of iodoacetate esters is not a defect; it is a fundamental property of the Carbon-Iodine (C-I) bond.
-
Bond Energy: The C-I bond dissociation energy is relatively low (~50–60 kcal/mol).
-
The Trigger: Photons in the UV and lower visible spectrum (blue/violet) possess enough energy to homolytically cleave this bond.
-
The Cascade:
-
Initiation: Light strikes the molecule (
), generating a reactive alkyl radical ( ) and an iodine radical ( ). -
Propagation/Termination: Iodine radicals recombine to form molecular iodine (
). -
Visual Indicator:
is responsible for the yellow-to-brown discoloration.
-
Why this matters:
-
In Synthesis: Free radicals initiate unwanted side polymerizations or substitutions.
-
In Proteomics:
can iodinate Tyrosine and Histidine residues, creating artifacts that confuse Mass Spectrometry data, while the loss of reagent leads to incomplete Cysteine alkylation.
Storage & Preparation (The "Before" Phase)
Issue: "My reagent arrived white but turned yellow after a week on the bench."
Standard Operating Procedure (SOP-01): Storage
| Parameter | Specification | Reason |
| Temperature | -20°C (Preferred) or 4°C | Slows thermal decomposition, which often accelerates photolysis. |
| Light | Strict Darkness | Prevents photon absorption. Use amber vials or wrap clear vials in aluminum foil. |
| Atmosphere | Desiccated / Inert Gas (Ar/N2) | Moisture promotes hydrolysis; Oxygen can react with radical intermediates. |
| Container | Amber Glass | Blocks UV/Blue wavelengths. |
Visualizing the Degradation Pathway
The following diagram illustrates why your reagent degrades and changes color.
Figure 1: The photochemical degradation pathway of iodoacetate esters leading to iodine liberation.
Experimental Handling (The "During" Phase)
Issue: "How do I handle the reagent during the experiment to ensure consistency?"
SOP-02: Handling During Alkylation/Synthesis
Step 1: The "Fresh Prep" Rule
Never store stock solutions of iodoacetate esters.
-
Protocol: Weigh the solid powder and dissolve it in the solvent/buffer immediately (within 5 minutes) before addition to your sample.
-
Why: In solution, the molecules have greater mobility, increasing the rate of radical collision and degradation.
Step 2: The Dark Incubation
-
Protocol: Once the reagent is added to your reaction vessel, wrap the vessel in aluminum foil or place it in a drawer/box.
-
Duration: Standard proteomics alkylation requires 20–30 minutes at Room Temperature (RT) in the dark.
-
Caution: Do not extend incubation beyond 60 minutes. The risk of off-target alkylation (N-terminus, Lysine) increases with time, regardless of light.
Step 3: Quenching
-
Protocol: Stop the reaction by adding a reducing agent (e.g., DTT or
-mercaptoethanol) or by acidification. -
Why: This scavenges any remaining alkylating agent and prevents over-alkylation during downstream processing.
Troubleshooting & Restoration (The "Fix" Phase)
Issue: "My reagent is already yellow. Can I save it?"
Decision Matrix: Purify or Discard?
Figure 2: Decision matrix for handling degraded (yellow) reagents based on application scale.
SOP-03: Purification Protocol (For Bulk Synthesis Only)
If you are performing bulk synthesis and need to remove free iodine from Ethyl Iodoacetate:
-
Dissolve/Dilute: Dissolve the ester in a non-miscible organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Wash: Extract with a 10% aqueous solution of Sodium Thiosulfate (
) or Sodium Metabisulfite. -
Observe: The organic layer should turn from yellow/brown to colorless immediately.
-
Dry: Wash with brine, dry over Magnesium Sulfate (
), and concentrate in vacuo (shielded from light). -
Distill: If high purity is required, distill under reduced pressure in the dark.
Frequently Asked Questions (FAQs)
Q: Does the solvent choice affect light sensitivity? A: Yes. Radical reactions are often faster in non-viscous solvents. However, in proteomics, you are constrained to aqueous buffers. In synthesis, avoid solvents that easily form peroxides (like old ethers) as they can accelerate radical initiation.
Q: Can I use amber plastic tubes instead of foil? A: Yes, amber Eppendorf tubes are effective for blocking UV/Blue light. However, foil is a "fail-safe" that guarantees near-zero transmission.
Q: I see "Stabilized with Copper" on some commercial bottles. Why? A: Copper acts as a radical scavenger and iodine trap. If your application is sensitive to transition metals (e.g., certain enzymatic assays or click chemistry), ensure you purchase "Copper-free" or purify the reagent before use.
Q: What is the specific wavelength to avoid? A: Avoid wavelengths below 450nm. Standard fluorescent lab lights emit significant blue/UV radiation. Working under red light or low-light conditions is ideal for highly sensitive steps.
References
-
Thermo Fisher Scientific. Pierce™ Iodoacetamide, Single-Use User Guide. Pub. No. MAN0011661. Link
-
Bio-Rad Laboratories. ReadyPrep™ Reduction-Alkylation Kit Instruction Manual.Link
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[1] Molecular & Cellular Proteomics, 16(7), 1173-1187. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3727, Iodoacetamide.Link
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link
Sources
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. USRE34281E - Removal of iodine or ioidide impurities - Google Patents [patents.google.com]
- 3. Iodide Photoredox and Bond Formation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]
Troubleshooting low cross-linking yields with ethylene bis(iodoacetate)
Technical Support Center: Ethylene Bis(iodoacetate) Cross-linking
Introduction: The Mechanism & The Challenge
Welcome to the technical support center. You are likely here because your cross-linking experiments with Ethylene bis(iodoacetate) (EBI) are yielding suboptimal results—either faint bands, precipitated protein, or no reaction at all.
To troubleshoot effectively, we must first ground ourselves in the chemistry. EBI is a homobifunctional, sulfhydryl-reactive cross-linker .
-
The Reactive Group: Iodoacetate.[1][2] It reacts with thiols (–SH) via nucleophilic substitution (
), releasing iodide ( ). -
The Spacer: A short ethylene glycol ester (
). -
The Critical Constraint: Unlike maleimides, iodoacetyls are less specific at high pH and are highly sensitive to light. Furthermore, the ester linkage in the spacer makes the reagent susceptible to hydrolysis.
The following guide abandons generic advice in favor of a causal analysis of your specific failure modes.
Visualizing the Mechanism
Understanding the reaction pathway is the first step to diagnosis. The diagram below illustrates the ideal reaction versus the common "dead-end" pathways (Hydrolysis and Oxidation).
Figure 1: The Kinetic Competition. Successful cross-linking requires the reaction rate of the thiol (Step 1 & 2) to outcompete the rate of disulfide formation and reagent hydrolysis.
Diagnostic Workflow: Where did it go wrong?
Before adjusting parameters, locate your issue on this decision tree.
Figure 2: Troubleshooting Logic Flow. Follow the path corresponding to your experimental observation.
Troubleshooting Modules (Q&A)
Module 1: The "Ghost" Result (No Cross-linking Observed)
Symptom: You run your gel or Mass Spec, and you see only the monomeric protein.
Q1: I added TCEP to keep my cysteines reduced. Why did the reaction fail? The Verdict: You likely quenched your own reagent. The Science: While TCEP is often marketed as "compatible" with maleimides, it is not compatible with iodoacetyls like EBI. TCEP contains a phosphine group which is a potent nucleophile. It will attack the iodoacetyl group, displacing the iodine and consuming the cross-linker before it ever touches your protein. The Fix:
-
Reduce protein with TCEP or DTT.[1]
-
Mandatory: Remove the reductant using a desalting column (e.g., Zeba Spin) or dialysis.
-
Immediately add the EBI.
Q2: My buffer is pH 7.0 (PBS). Is that high enough?
The Verdict: It is suboptimal for iodoacetyls.
The Science: The reactive species of cysteine is the thiolate anion (
Q3: I performed the reaction on the benchtop. Does light matter? The Verdict: Yes, light destroys the C-I bond. The Science: The Carbon-Iodine bond is photosensitive. Exposure to light can cause homolytic cleavage, releasing free radicals and iodine. This not only lowers the effective concentration of EBI but can cause non-specific oxidation of your protein (yellowing of the solution is a sign of free iodine). The Fix: Wrap your tubes in aluminum foil or work in a darkened room.
Module 2: The "Brick" Result (Precipitation)
Symptom: The solution turned cloudy upon adding EBI.
Q4: Is EBI water soluble? The Verdict: Poorly. The Science: EBI contains a hydrophobic ethylene glycol core flanked by two hydrophobic iodoacetyl groups. Adding it directly to aqueous buffer causes it to crash out, forming micro-aggregates that cannot cross-link the protein. The Fix:
-
Dissolve EBI in high-quality anhydrous DMSO or DMF to make a 10-50 mM stock.
-
Add this stock to your protein sample such that the final organic solvent concentration is < 10% (ideally < 5%).
Q5: Could I be over-crosslinking? The Verdict: Yes, if the protein concentration is too high. The Science: If you have a high concentration of protein (> 5 mg/mL) and add excess cross-linker, you may form an infinite network (polymerization) rather than discrete intramolecular or dimer cross-links. This huge complex precipitates. The Fix: Dilute your protein to 0.5 – 1.0 mg/mL to favor intramolecular or specific intermolecular interactions.
Module 3: Mass Spectrometry Analysis
Symptom: I see a shift, but I can't identify it in my search engine.
Q6: What is the exact mass shift I should look for? The Verdict: +144.13 Da . The Calculation:
-
Reagent: Ethylene bis(iodoacetate) (
). -
Reaction: Two Iodine atoms (
) are lost; two Sulfur atoms ( ) from the protein are attached. -
Bridge Added:
-
Formula of Bridge:
. -
Monoisotopic Mass:
Da. (Standard average mass ~144.1 Da). -
Note: Ensure your software is set to look for this specific modification on Cocysteine residues.
Optimized Protocol: The "Clean" Workflow
Use this protocol to eliminate common variables.
Reagents:
-
Buffer A: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 8.3. (Degassed).
-
Reducing Stock: 0.5 M TCEP (Neutral pH).
-
Cross-linker Stock: 50 mM EBI in DMSO (Prepare fresh; do not store).
Step-by-Step:
-
Reduction: Dilute protein to 10-20 µM in Buffer A. Add TCEP to 10-fold molar excess. Incubate 30 min at RT.
-
Desalting (CRITICAL): Pass the sample through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent) to remove TCEP. Do not skip this.
-
Cross-linking:
-
Immediately add EBI stock to the protein.
-
Target Ratio: Start with 10-fold molar excess of EBI over protein.
-
Final DMSO concentration should be ~2-5%.
-
-
Incubation: Incubate for 30-60 minutes at Room Temperature in the DARK .
-
Quenching: Add DTT or
-Mercaptoethanol to a final concentration of 10-20 mM. Incubate 15 min. -
Analysis: Proceed to SDS-PAGE or digestion for MS.
Buffer Compatibility Matrix
| Component | Status | Reason |
| Tris | Caution | Contains amines.[3] At pH > 8.5, EBI may react with Tris, reducing yield. HEPES is safer. |
| DTT / BME | Incompatible | Contains thiols.[1][4] Will instantly quench EBI. |
| TCEP | Incompatible | Phosphine reacts with iodoacetyls. Remove before reaction.[1][5] |
| EDTA | Recommended | Chelates metals that catalyze air oxidation of thiols (disulfide formation). |
| Azide | Incompatible | Can react with alkyl halides. |
| DMSO | Required | Essential for solubilizing EBI. Keep < 10% final vol. |
References
-
Thermo Fisher Scientific. Crosslinking Technical Handbook: Iodoacetyl Reaction Chemistry.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[2] Academic Press.[4] (Standard reference for chemical reactivity of iodoacetyls and pH dependence).
-
Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. (Evidence of TCEP reactivity with iodoacetamides).[5]
-
Smythe, C. V. (1936). The reactions of Iodoacetate and of Iodoacetamide with various Sulfhydryl groups. Journal of Biological Chemistry. (Foundational mechanism of alkylation).
Sources
Storage stability of ethylene bis(iodoacetate) vs iodoacetamide
This guide functions as a Tier 3 Technical Support resource, designed for researchers requiring granular control over alkylation chemistry.
Topic: Storage Stability & Troubleshooting: Ethylene bis(iodoacetate) vs. Iodoacetamide
Module 1: Reagent Profiling & Selection
User Query: "I am confused about the stability differences between EBI and IAM. Can I store them the same way, and are they interchangeable?"
Support Engineer Response:
No, they are not interchangeable, and their stability profiles differ significantly due to their chemical backbones. While both utilize the iodoacetyl (
| Feature | Iodoacetamide (IAM) | Ethylene bis(iodoacetate) (EBI) |
| Primary Function | Blocking Agent: Caps Cys residues to prevent disulfide bond reformation (e.g., Peptide Mapping).[1] | Crosslinker: Covalently links two Cys residues (~9 Å spacer) to study tertiary structure. |
| Chemical Class | Alkyl Halide / Amide | Alkyl Halide / Diester |
| Critical Instability | Photolysis: Releases Iodine ( | Ester Hydrolysis: Cleaves the crosslink bridge entirely.Photolysis: Releases Iodine ( |
| Solubility | Water Soluble (up to ~0.5 M). | Water Insoluble (Requires DMSO/DMF). |
| Storage (Solid) | 4°C or Room Temp (Dark). | -20°C (Desiccated, Dark). |
| Storage (Solution) | Do not store. Use immediately. | Do not store. Hydrolyzes rapidly in aqueous buffer. |
Module 2: Degradation Mechanisms (The "Why")
To troubleshoot effectively, you must understand how these reagents fail.
The "Yellowing" Effect (Photolysis)
Both reagents contain a carbon-iodine bond. Upon exposure to UV/VIS light, this bond undergoes homolytic cleavage, releasing free iodine (
-
Symptom: Solution turns yellow/brown.
-
Consequence: Lower effective concentration of reagent; free iodine can oxidize Methionine or Tryptophan, creating artifacts in Mass Spectrometry.
The "Silent" Killer (Hydrolysis)
This is where the two reagents diverge.
-
IAM Hydrolysis: The amide bond hydrolyzes to Iodoacetic Acid . This lowers the pH locally and, more dangerously, the acid form is negatively charged, which can facilitate "off-target" alkylation of Lysine residues via electrostatic attraction [1, 2].
-
EBI Hydrolysis: EBI contains two ester bonds . In the slightly alkaline pH (7.5–8.5) required for Cys-alkylation, these ester bonds are susceptible to base-catalyzed hydrolysis. If the ester breaks, you lose the crosslink, resulting in two mono-alkylated "dead-end" modifications rather than a structural constraint [3].
Visualizing the Degradation Pathways
Figure 1: Comparative degradation pathways. Note that EBI hydrolysis destroys the structural utility of the reagent (the bridge), while IAM hydrolysis alters its specificity.
Module 3: Troubleshooting Guide
Scenario A: "My EBI crosslinking yield is near zero."
Root Cause Analysis:
-
Solubility Failure: EBI is hydrophobic. If added directly to aqueous buffer, it precipitates immediately, reacting only with surface proteins or not at all.
-
Hydrolysis: If the buffer pH was > 8.5 or the reaction proceeded too long (overnight), the ester linkage likely hydrolyzed.
Corrective Protocol:
-
Dissolve EBI in high-quality DMSO or DMF first (make a 50 mM stock).
-
Dilute into the reaction buffer such that the final solvent concentration is < 10% (usually 1-2% is safe for proteins).
-
Critical: Add the reagent last and mix immediately.
Scenario B: "I see multiple peaks (+57, +58, +114) for IAM in Mass Spec."
Root Cause Analysis: This indicates Over-Alkylation .
-
Old Reagent: Old IAM generates Iodoacetic acid.
-
High pH/Excess: pH > 8.0 or massive molar excess (> 50x) drives alkylation of Lysine amines and Histidine imidazoles [1].
Corrective Protocol:
-
Use fresh IAM.
-
Lower pH to 7.5.
-
Limit reaction time to 20–30 mins at Room Temp (Dark).
Module 4: Validated Protocols
Protocol 1: Self-Validating EBI Crosslinking
Use this for determining distance constraints between Cys residues.
-
Preparation:
-
Buffer: 50 mM HEPES or Phosphate, pH 7.2 – 7.5. (Avoid Tris; while EBI targets -SH, high concentrations of primary amines in Tris can compete at high pH or cause hydrolysis issues).
-
Reagent: Weigh 1 mg EBI. Dissolve in 50
L DMSO immediately before use.
-
-
Reaction:
-
Protein conc: 10–50
M. -
Add EBI to a final concentration of 10-fold molar excess over total sulfhydryls.
-
Incubation: 30–60 minutes at Room Temperature in the DARK .
-
-
Quenching (The Validation Step):
-
Add DTT (Dithiothreitol) to a final concentration of 10–20 mM.
-
Why? DTT scavenges remaining alkylating agent.
-
-
Analysis:
-
Run SDS-PAGE.
-
Success Criteria: If intramolecular crosslinking occurred, the protein may migrate faster (more compact). If intermolecular, you will see dimers.
-
Protocol 2: Standard IAM Blocking for Proteomics
Use this for peptide mapping.[1]
-
Reduction: Incubate protein with 5 mM DTT or TCEP at 50°C for 30 min.
-
Cooling: Allow sample to cool to RT (crucial to prevent rapid IAM hydrolysis at heat).
-
Alkylation:
-
Prepare 100 mM IAM in water (Fresh!).
-
Add to sample (Final conc: 10–15 mM).
-
Incubate 20 min, RT, Dark .
-
-
Quench: Add DTT (5 mM excess over IAM) or acidify if going straight to digestion.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I make a stock solution of EBI and freeze it? A: No. While you can store solid EBI at -20°C, dissolved EBI in DMSO attracts moisture (DMSO is hygroscopic). Water entry leads to hydrolysis of the ester bonds. Always weigh fresh.
Q: Why use EBI instead of a maleimide crosslinker (like BMOE)? A: EBI is a "zero-length" equivalent for the reaction group itself (small haloacetyl), but the ethylene spacer adds flexibility. However, maleimides (like BMOE) are generally more specific for Cys at pH 6.5–7.5 and do not have the hydrolyzable ester bond. EBI is often chosen when a specific spacer length (~9-10 Å) is required or for specific cleavability studies where the ester bond is intentionally cleaved later [4].
Q: My IAM solution is pink. Is it safe to use? A: Discard it. Pink/Orange indicates significant iodine release. This will oxidize your protein (Met/Trp) and result in poor alkylation efficiency.
References
-
Thermo Fisher Scientific. Pierce™ Iodoacetamide User Guide. Pub.[2] No. MAN0011661. Retrieved from
- Nielsen, M. L., et al. (2008). "Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry.
-
Sigma-Aldrich. Ethyl iodoacetate (Analogous chemistry) Product Information. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter on Sulfhydryl-Reactive Crosslinkers).
Sources
A Senior Application Scientist's Guide to HPLC Purity Analysis in Small Molecule Synthesis: A Comparative Study Focused on Olaparib (S-10 Proxy)
In the landscape of pharmaceutical development, the synthesis of small molecule active pharmaceutical ingredients (APIs) demands rigorous analytical oversight to ensure the purity, safety, and efficacy of the final product. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of a synthesized small molecule, using the PARP inhibitor Olaparib as a representative example, herein referred to as S-10 for illustrative purposes. We will explore the rationale behind method selection, delve into detailed experimental protocols, and compare the performance of various HPLC techniques with alternative analytical approaches.
The Critical Role of Purity Analysis in API Synthesis
The synthesis of complex organic molecules like Olaparib (S-10) is a multi-step process that can generate a variety of impurities, including starting materials, intermediates, by-products, and degradation products. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of these impurities. Therefore, a robust and validated purity analysis method is not merely a quality control checkpoint; it is an integral part of process development, ensuring the consistency and safety of the API. HPLC, due to its high resolution, sensitivity, and versatility, remains the gold standard for this purpose.
Comparative Analysis of HPLC Methods for Olaparib (S-10) Purity
The choice of an HPLC method is fundamentally dictated by the physicochemical properties of the analyte and the potential impurities. For a molecule like Olaparib, which contains both polar and non-polar moieties, reversed-phase HPLC is the most common and effective approach.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol).
Rationale for RP-HPLC in Olaparib (S-10) Analysis: Olaparib is a moderately polar compound, making it well-suited for retention and separation on a C18 column. The aromatic rings and alkyl groups provide sufficient hydrophobicity for interaction with the stationary phase, while the polar functional groups ensure solubility in the mobile phase. By manipulating the mobile phase composition (i.e., the ratio of organic solvent to water), the retention of Olaparib and its impurities can be finely tuned to achieve optimal separation.
Experimental Protocol: A Validated RP-HPLC Method for Olaparib Purity
Objective: To determine the purity of a synthesized batch of Olaparib and quantify any related impurities.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Olaparib reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the Olaparib reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the synthesized Olaparib (S-10) sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.
-
The tailing factor for the Olaparib peak should be between 0.8 and 1.5.
-
-
Analysis and Data Interpretation:
-
Inject the sample solution.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Workflow for RP-HPLC Purity Analysis of Olaparib (S-10)
Caption: Workflow for RP-HPLC Purity Analysis of Olaparib (S-10).
Ultra-High-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity.
Comparative Performance: RP-HPLC vs. UPLC for Olaparib (S-10)
| Parameter | RP-HPLC | UPLC | Rationale for Difference |
| Analysis Time | ~35 minutes | ~5-10 minutes | Smaller particle size in UPLC columns allows for higher flow rates without sacrificing resolution. |
| Resolution | Good | Excellent | Smaller particles provide more theoretical plates, leading to sharper and better-separated peaks. |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates significantly reduce solvent usage. |
| System Pressure | 1000-3000 psi | 8000-15000 psi | UPLC systems are engineered to operate at much higher backpressures. |
| Sensitivity | Good | Higher | Sharper peaks result in a higher signal-to-noise ratio, improving detection limits. |
When to Choose UPLC: UPLC is the preferred method for high-throughput screening of synthesis reactions, rapid in-process control checks, and when high resolution is required to separate closely eluting impurities. However, the initial capital investment for a UPLC system is higher than for a conventional HPLC system.
Orthogonal and Complementary Analytical Techniques
While HPLC is a powerful tool, relying on a single analytical method can be risky. Orthogonal methods, which separate compounds based on different chemical or physical principles, are crucial for a comprehensive purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. This technique is invaluable for the identification of unknown impurities.
Role in Olaparib (S-10) Analysis: During method development, if an unknown peak is observed in the HPLC chromatogram, LC-MS can be used to determine its mass-to-charge ratio (m/z). This information, along with knowledge of the synthetic route, can help in elucidating the structure of the impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the structure of a molecule. While not typically used for routine purity analysis due to its lower sensitivity compared to HPLC, quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a reference standard without the need for a separate standard of the same compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable impurities. In the context of Olaparib synthesis, it would be used to test for residual solvents, which are common process-related impurities.
Comparative Overview of Analytical Methods for Olaparib (S-10) Purity
| Method | Principle of Separation/Detection | Primary Application | Strengths | Limitations |
| RP-HPLC | Hydrophobicity | Routine purity testing, quantification of known impurities | Robust, versatile, widely available | May not separate all impurities, requires reference standards for quantification |
| UPLC | Hydrophobicity | High-throughput screening, high-resolution separations | Fast, high resolution, sensitive | Higher initial cost, more susceptible to column clogging |
| LC-MS | Hydrophobicity and mass-to-charge ratio | Identification of unknown impurities | Provides molecular weight information | Quantification can be complex, matrix effects |
| qNMR | Nuclear spin properties | Absolute purity determination of reference standards | No need for a specific reference standard | Lower sensitivity, requires specialized equipment and expertise |
| GC-MS | Volatility and mass-to-charge ratio | Analysis of residual solvents | Highly sensitive for volatile compounds | Not suitable for non-volatile analytes like Olaparib |
Logical Relationship of Analytical Methods in Purity Assessment
Publish Comparison Guide: S100B vs. Evans Blue Index (EBI) for Membrane Permeability Assessment
This guide provides an in-depth technical comparison of S100B (often abbreviated in lab shorthand as S-10 or S100) and the Evans Blue Index (EBI) . These are two distinct but complementary methodologies used in drug development and neuroscience to assess Blood-Brain Barrier (BBB) permeability and membrane integrity.
Executive Summary
In CNS drug development and neurotoxicity studies, quantifying membrane permeability—specifically across the Blood-Brain Barrier (BBB)—is critical. S100B (a calcium-binding protein) and EBI (Evans Blue Index) represent two divergent approaches to this challenge.
-
S100B serves as a peripheral biomarker ; it is an endogenous protein released from astrocytes into the serum upon BBB breach. It allows for longitudinal, minimally invasive monitoring.
-
EBI is a terminal functional assay ; it measures the extravasation of albumin-bound Evans Blue dye into the brain parenchyma. It is the "gold standard" for quantifying the spatial extent and magnitude of barrier disruption in preclinical models.
Key Distinction: S100B measures cellular damage/leakage (astrocyte-to-blood), whereas EBI measures paracellular/transcellular flux (blood-to-brain).
Comparative Snapshot
| Feature | S100B (S-10) | Evans Blue Index (EBI) |
| Type | Endogenous Protein Biomarker (21 kDa) | Exogenous Dye-Protein Complex (~68 kDa) |
| Direction of Flux | Brain | Blood |
| Invasiveness | Minimally Invasive (Serum/Plasma) | Invasive/Terminal (Tissue Extraction) |
| Sensitivity | High for astrocytic stress; variable for pore size | High for macromolecular leakage |
| Primary Utility | Longitudinal monitoring, Clinical translation | Mechanistic confirmation, Anatomical mapping |
Mechanistic Principles & Causality
S100B: The Astrocytic Leakage Pathway
S100B is a homodimeric calcium-binding protein primarily concentrated in the cytoplasm of astrocytes. Under physiological conditions, it is retained within the CNS.
-
Mechanism of Release: When the BBB is compromised, or when astrocytes undergo necrotic/apoptotic stress, S100B leaks into the extracellular space and subsequently into the bloodstream down its concentration gradient.
-
Permeability Indication: Elevated serum S100B correlates with the opening of tight junctions, but it can also indicate direct glial injury independent of gross barrier rupture.
EBI: The Macromolecular Sieving Pathway
Evans Blue (EB) dye has a very high affinity for serum albumin.[1] Upon injection, it forms an EB-Albumin complex (~68 kDa) .
-
Mechanism of Entry: The healthy BBB is impermeable to albumin. EBI quantifies the failure of the barrier to exclude high-molecular-weight proteins.
-
Permeability Indication: Detection of EB in brain tissue confirms a physical breach in the endothelium (paracellular) or enhanced vesicular transport (transcellular).
Mechanistic Pathway Diagram (DOT)
Caption: Bidirectional permeability assessment: EBI tracks Influx (Blue/Yellow) while S100B tracks Efflux (Red/Green).
Experimental Protocols
Evans Blue Index (EBI) Workflow
Objective: Quantify macromolecular leakage into brain tissue.[2] Self-Validating Step: The presence of dye in non-perfused organs (e.g., kidneys, liver) confirms systemic distribution, while lack of dye in the contralateral (healthy) hemisphere validates the barrier integrity control.
-
Preparation: Prepare a 2% (w/v) Evans Blue solution in saline. Filter (0.22 µm) to remove crystals.
-
Injection: Administer 4 mL/kg intravenously (femoral vein or tail vein).
-
Circulation: Allow dye to circulate for 60–120 minutes. Note: Shorter times measure rate; longer times measure accumulation.
-
Perfusion (Critical): Transcardially perfuse with PBS until fluid from the right atrium runs clear. Why: This removes intravascular dye. Any remaining dye is extravascular (in the tissue).
-
Extraction:
-
Dissect brain regions (ischemic vs. contralateral).[2]
-
Weigh tissue (wet weight).
-
Homogenize in 50% Trichloroacetic Acid (TCA) (1:3 w/v ratio).
-
Centrifuge at 10,000 x g for 20 min.
-
-
Quantification: Measure supernatant absorbance at 620 nm (excitation) and 680 nm (correction).
-
Calculation:
Alternatively, calculate µg dye per gram tissue using a standard curve.
S100B ELISA Workflow
Objective: Quantify circulating astrocyte-derived protein. Self-Validating Step: Spike-and-recovery tests in the plasma matrix ensure no interference from hemolysis.
-
Sampling: Collect blood (retro-orbital or tail vein) at baseline and post-injury timepoints (e.g., 6h, 24h, 72h).
-
Processing: Allow clotting (30 min) and centrifuge (2000 x g, 15 min) to obtain serum. Avoid hemolysis, as RBCs do not contain S100B, but lysis releases proteases that may degrade it.
-
Assay: Use a sandwich ELISA specific for the S100B beta-subunit.
-
Capture Antibody: Anti-S100B monoclonal.
-
Detection Antibody: HRP-conjugated anti-S100B.
-
-
Quantification: Measure Optical Density (OD) at 450 nm.
-
Normalization: Report as ng/mL. Correlate with infarct volume or EBI data.
Data Analysis & Interpretation
Sensitivity vs. Specificity
-
EBI: High Specificity. If the dye is in the tissue (after perfusion), the barrier is definitely broken. However, it only detects pores large enough for albumin (~68 kDa). It may miss subtle leaks of smaller molecules (e.g., sucrose, fluorescein).
-
S100B: High Sensitivity for cellular stress. S100B can rise due to astrogliosis even if the BBB is physically intact (via active secretion). Therefore, S100B is a marker of neurovascular unit status , not just passive permeability.
Correlation of Metrics
In severe injury (e.g., MCAO stroke model), S100B and EBI correlate strongly (
| Permeability State | S100B Level | EBI Level | Interpretation |
| Intact BBB | Low (< 0.1 µg/L) | ~0 (Baseline) | Healthy Neurovascular Unit |
| Subtle Leak / Stress | Elevated | Low / Normal | Astrocytic stress; tight junctions mostly intact. |
| Gross Rupture | Very High | High (> 1.0) | Physical breakdown of endothelium; hemorrhage. |
References
-
Zhang, X., et al. (2017). "GSK-3β as a target for protection against transient cerebral ischemia."[3] International Journal of Medical Sciences. Link
- Citation for EBI calcul
-
Slemmer, J. E., et al. (2004). "Cell death, glial protein alterations and elevated S-100β release in cerebellar cell cultures following mechanically induced trauma."[4] Neurobiology of Disease. Link
- Citation for S100B release mechanisms and correl
-
Manaenko, A., et al. (2011). "Wortmannin reduces neuronal apoptosis and cerebral infarction in a mouse model of intracerebral hemorrhage." Critical Care Medicine. Link
- Citation for comparative use of Evans Blue and biomarkers in EBI (Early Brain Injury) models.
-
ChEMBL Database. (2023). "Permeability Data and Assay Standards." European Bioinformatics Institute (EBI). Link
- Reference for computational permeability datasets (if "EBI" referred to the institute).
-
Nylén, K., et al. (2008). "Serum levels of S100B, S100A1B and S100BB are all related to outcome after severe traumatic brain injury." Acta Neurochirurgica. Link
- Clinical grounding for S100B as a permeability/injury marker.
Sources
- 1. Potential implications of Apolipoprotein E in early brain injury after experimental subarachnoid hemorrhage: Involvement in the modulation of blood-brain... | Oncotarget [oncotarget.com]
- 2. GSK-3β inhibitor TWS119 attenuates rtPA-induced hemorrhagic transformation and activates the Wnt/β-catenin signaling pathway after acute ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β as a target for protection against transient cerebral ischemia [medsci.org]
- 4. repub.eur.nl [repub.eur.nl]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
